IR-825

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

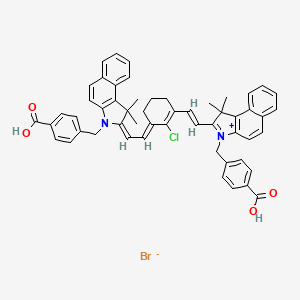

IUPAC Name |

4-[[(2E)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H47ClN2O4.BrH/c1-53(2)46(56(32-34-16-20-40(21-17-34)51(58)59)44-28-24-36-10-5-7-14-42(36)48(44)53)30-26-38-12-9-13-39(50(38)55)27-31-47-54(3,4)49-43-15-8-6-11-37(43)25-29-45(49)57(47)33-35-18-22-41(23-19-35)52(60)61;/h5-8,10-11,14-31H,9,12-13,32-33H2,1-4H3,(H-,58,59,60,61);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUXJOQQUWDIAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)C=CC5=C(C(=CC=C6C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)CCC5)Cl)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)/C=C/C5=C(/C(=C/C=C/6\C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)/CCC5)Cl)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H48BrClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

904.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

IR-825: A Comprehensive Technical Guide to its Near-Infrared Absorption and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

Introduction: IR-825 is a heptamethine cyanine (B1664457) dye that operates within the near-infrared (NIR) spectrum, making it a valuable tool in various biomedical applications, including bioimaging and photothermal therapy.[1][2] Its chemical structure includes a carboxyl group, allowing for conjugation to other molecules.[2] This technical guide provides an in-depth overview of the core spectroscopic properties of this compound, detailing its absorption and emission characteristics, and offers standardized protocols for their measurement.

Spectroscopic Properties of this compound

Table 1: Summary of Quantitative Spectroscopic Data for Heptamethine Cyanine Dyes (as a proxy for this compound)

| Property | Value | Solvent/Conditions |

| Absorption Maximum (λmax) | ~780 - 800 nm | Various Solvents[3] |

| Emission Maximum (λem) | ~800 - 830 nm | Various Solvents[3][4] |

| Molar Extinction Coefficient (ε) | 27,000 - 270,000 M-1cm-1 | Ethanol, DMSO, PBS, HEPES[5] |

| Fluorescence Quantum Yield (Φ) | 0.01 - 0.33 | Ethanol, DMSO, PBS, HEPES[5] |

Note: The data presented are for various heptamethine cyanine dyes and should be considered indicative for this compound. Experimental determination for this compound under specific conditions is recommended for precise applications.

Experimental Protocols

Accurate characterization of the absorption and emission spectra of this compound is crucial for its effective use. The following are detailed methodologies for these key experiments.

Measurement of UV-Vis-NIR Absorption Spectrum

This protocol outlines the steps to determine the absorption spectrum and molar extinction coefficient of this compound.

Materials:

-

This compound dye

-

Spectrophotometer capable of measuring in the NIR range (e.g., Agilent 8453 or similar)[6]

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Phosphate-Buffered Saline (PBS), Ethanol)

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 7.5 µM, 10 µM).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength range to scan from approximately 600 nm to 900 nm.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the dilutions and place it in the spectrophotometer. Run a blank or baseline correction to zero the absorbance of the solvent.

-

Sample Measurement: Starting with the lowest concentration, rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Record the absorption spectrum.

-

Repeat for all Concentrations: Repeat the measurement for all prepared dilutions, ensuring the cuvette is rinsed with the respective solution before each measurement.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

Plot a graph of absorbance at λmax versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the linear fit of this graph will be the molar extinction coefficient (ε).

-

Diagram 1: Experimental Workflow for UV-Vis-NIR Absorption Spectroscopy

Caption: A flowchart illustrating the key steps for determining the absorption spectrum and molar extinction coefficient of this compound.

Measurement of Fluorescence Emission Spectrum and Quantum Yield

This protocol describes the determination of the fluorescence emission spectrum and the relative fluorescence quantum yield of this compound.

Materials:

-

This compound dye

-

Fluorometer with NIR detection capabilities (e.g., PTI QM-4/2003 SE or similar)[6]

-

Quartz fluorescence cuvettes (1 cm path length)

-

A standard fluorophore with a known quantum yield in the NIR range (e.g., Indocyanine Green in DMSO, Φ = 0.12)[7]

-

Volumetric flasks and pipettes

-

Analytical balance

-

Solvent (must be the same for both this compound and the standard)

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound and a stock solution of the standard fluorophore in the same solvent.

-

Prepare a series of dilutions for both this compound and the standard, ensuring that the absorbance of each solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

-

Fluorometer Setup:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength (e.g., 780 nm).

-

Set the emission wavelength range to scan from a wavelength slightly longer than the excitation wavelength to approximately 950 nm.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Solvent Blank Measurement: Record the emission spectrum of the pure solvent to check for any background fluorescence.

-

Standard and Sample Measurements:

-

Record the absorption spectra of all prepared solutions of the standard and this compound.

-

Record the fluorescence emission spectra of all prepared solutions of the standard and this compound under identical instrument settings.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the this compound samples and the standard samples.

-

Plot the integrated fluorescence intensity versus absorbance at the excitation wavelength for both this compound and the standard.

-

The slope of these plots (Gradient) is used to calculate the quantum yield (Φ) of this compound using the following equation:

Φsample = Φstandard * (Gradientsample / Gradientstandard) * (η2sample / η2standard)

where η is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.[8]

-

Diagram 2: Experimental Workflow for Fluorescence Spectroscopy

Caption: A flowchart outlining the procedure for determining the fluorescence emission spectrum and quantum yield of this compound relative to a standard.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence in the scientific literature to suggest that this compound is involved in specific intracellular signaling pathways in the way a signaling molecule would be. Its primary role in research and drug development is that of a photothermal agent or a fluorescent tag for imaging and tracking. The logical relationship in its application is straightforward: its accumulation in a target tissue (e.g., a tumor) followed by NIR irradiation leads to localized hyperthermia (photothermal therapy) or fluorescence emission for imaging.

Diagram 3: Logical Relationship in this compound Application

Caption: A diagram illustrating the logical flow of this compound's application from administration to therapeutic or imaging outcomes.

References

- 1. Near-infrared heptamethine cyanines (Cy7): from structure, property to application - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Emission and absorption properties of indocyanine green in Intralipid solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PhotochemCAD | Indocyanine Green [photochemcad.com]

- 7. Two-Photon Optical Properties of Near-Infrared Dyes at 1.55 microns Excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Scientific Applications of IR-825

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) cyanine (B1664457) dye that has garnered significant attention in the scientific community for its potent photothermal and fluorescent properties. This guide provides a comprehensive overview of its applications in research, with a focus on its use as a photothermal agent in cancer therapy and as a fluorescent probe for bioimaging. Detailed experimental protocols, quantitative data, and illustrations of key mechanisms are presented to facilitate its application in a research setting.

Core Applications of this compound

The primary application of this compound in scientific research is as a photothermal therapy (PTT) agent.[1][2] PTT is a minimally invasive therapeutic strategy that utilizes agents that can convert near-infrared light into heat, leading to localized hyperthermia and subsequent ablation of cancerous tissues.[2] this compound's strong absorbance in the NIR region (around 808 nm) allows for deep tissue penetration of the excitation light, a crucial feature for treating solid tumors.[3][4]

Beyond its photothermal capabilities, this compound is also a fluorescent dye, enabling its use in near-infrared fluorescence imaging. This dual functionality allows for image-guided therapy, where the accumulation of this compound in the tumor can be visualized before and during PTT, enhancing the precision of the treatment.[5]

Due to its hydrophobic nature and to improve its stability and tumor-targeting efficiency, this compound is often encapsulated within various nanocarriers, such as polymeric nanoparticles, liposomes, and micelles.[5][6] These nanoformulations can also be co-loaded with chemotherapeutic drugs for synergistic chemo-photothermal therapy.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound and its application in photothermal therapy, compiled from various research articles.

Table 1: Photophysical Properties of this compound

| Property | Value | Reference |

| Absorption Maximum (λmax) | ~810 nm | [7] |

| Emission Maximum (λem) | ~830 nm | [5][7] |

| Molar Extinction Coefficient | High in the NIR region | [8] |

| Photothermal Conversion Efficiency (η) | Varies with formulation, reported up to 44.7% | [9] |

Table 2: Typical Experimental Parameters for this compound Mediated Photothermal Therapy

| Parameter | In Vitro | In Vivo (Mouse Models) | Reference |

| This compound Concentration | 5 - 50 µg/mL | 3.6 - 35 mg/kg (injected dose) | [3] |

| Laser Wavelength | 808 nm | 808 nm | [3][4] |

| Laser Power Density | 0.3 - 1.5 W/cm² | 0.3 - 2 W/cm² | [10][11][12] |

| Irradiation Duration | 5 - 12 min | 5 - 15 min | [3][11] |

Experimental Protocols

Preparation of this compound-Loaded Nanoparticles (General Protocol)

This protocol provides a general framework for the synthesis of this compound loaded polymeric nanoparticles using the oil-in-water emulsion solvent evaporation method. Specific polymers and parameters may need to be optimized for different applications.

Materials:

-

This compound

-

Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer

-

Dichloromethane (DCM) or other organic solvent

-

Poly(vinyl alcohol) (PVA) or other surfactant

-

Deionized water

-

Magnetic stirrer

-

Probe sonicator

-

Centrifuge

Procedure:

-

Dissolve a specific amount of PLGA and this compound in DCM.

-

Prepare an aqueous solution of PVA.

-

Add the organic phase (PLGA/IR-825 in DCM) to the aqueous PVA solution under constant stirring to form a primary emulsion.

-

Sonicate the primary emulsion using a probe sonicator to reduce the droplet size and form a nanoemulsion.

-

Stir the nanoemulsion overnight at room temperature to allow for the evaporation of the organic solvent (DCM).

-

Collect the nanoparticles by centrifugation.

-

Wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated this compound.

-

Resuspend the final nanoparticle pellet in an appropriate buffer or deionized water for characterization and further use.

Characterization:

-

Size and Zeta Potential: Dynamic Light Scattering (DLS)

-

Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)

-

Drug Loading and Encapsulation Efficiency: UV-Vis Spectroscopy to measure the amount of encapsulated this compound.

In Vitro Photothermal Therapy Protocol

This protocol outlines the steps to assess the efficacy of this compound-mediated PTT on cancer cells in culture.

Materials:

-

Cancer cell line (e.g., 4T1, HeLa)

-

Cell culture medium and supplements

-

This compound or this compound-loaded nanoparticles

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

808 nm NIR laser

-

Cell viability assay kit (e.g., MTT, Calcein-AM/Propidium Iodide)

-

Microplate reader or fluorescence microscope

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or this compound-loaded nanoparticles for a predetermined incubation time (e.g., 4-24 hours).

-

Wash the cells with PBS to remove the free compound or nanoparticles.

-

Add fresh cell culture medium to each well.

-

Expose the designated wells to an 808 nm NIR laser at a specific power density for a set duration. Include control groups: untreated cells, cells with this compound/nanoparticles but no laser, and cells with laser only.

-

Incubate the cells for a further 24 hours.

-

Assess cell viability using a standard assay like MTT or live/dead staining with Calcein-AM and Propidium Iodide.

-

Quantify the results using a microplate reader or by imaging with a fluorescence microscope.

In Vivo Photothermal Therapy Protocol (Tumor-Bearing Mouse Model)

This protocol describes a typical in vivo PTT experiment using a xenograft or allograft tumor model in mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Tumor-bearing mice (e.g., BALB/c or nude mice with subcutaneous tumors)

-

Sterile this compound formulation for injection (e.g., nanoparticles suspended in PBS)

-

808 nm NIR laser with a fiber optic cable

-

Infrared thermal camera

-

Anesthesia (e.g., isoflurane)

-

Calipers for tumor measurement

Procedure:

-

When tumors reach a suitable size (e.g., 50-100 mm³), randomly assign the mice to different treatment groups (e.g., PBS + Laser, this compound formulation only, this compound formulation + Laser).

-

Administer the this compound formulation intravenously or intratumorally.

-

At a predetermined time point post-injection (to allow for tumor accumulation, often determined by imaging), anesthetize the mice.

-

Irradiate the tumor area with an 808 nm NIR laser at a specific power density for a set duration.

-

Monitor the temperature of the tumor surface during irradiation using an infrared thermal camera.

-

Monitor tumor growth over time by measuring tumor volume with calipers.

-

Monitor the body weight and overall health of the mice throughout the experiment.

-

At the end of the study, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining, TUNEL assay).

Signaling Pathways and Mechanisms of Action

This compound-mediated photothermal therapy primarily induces cell death through hyperthermia. The elevated temperatures (typically above 43°C) cause irreversible damage to cellular structures and proteins, leading to cell death via two main pathways: apoptosis and necrosis.[6][7][13]

-

Apoptosis (Programmed Cell Death): Mild hyperthermia can trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases (initiator and effector caspases) that execute the apoptotic program.[7][14]

-

Necrosis (Uncontrolled Cell Death): At higher temperatures, the cellular damage is more severe, leading to necrosis. This is characterized by the loss of plasma membrane integrity, swelling of the cytoplasm and organelles, and ultimately cell lysis, which can trigger an inflammatory response.[13][15]

The choice between apoptosis and necrosis is often dependent on the temperature achieved and the duration of the hyperthermia.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. High Performance In Vivo Near-IR (>1 μm) Imaging and Photothermal Cancer Therapy with Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deep-Tissue Photothermal Therapy Using Laser Illumination at NIR-IIa Window - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of Reovirus-Induced Cell Death and Tissue Injury: Role of Apoptosis and Virus-Induced Perturbation of Host-Cell Signaling and Transcription Factor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Apoptotic and necrotic cell death induced by death domain receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

IR-825 Dye: A Technical Guide to Solubility for Researchers and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) fluorescent dye with significant applications in biomedical research, particularly in the field of photothermal therapy (PTT) and as a component of drug delivery systems.[1] A critical parameter for its effective use is its solubility in various solvents, which dictates its formulation into nanoparticles, conjugation to targeting moieties, and overall biocompatibility. This technical guide provides an in-depth overview of the known solubility of this compound, detailed experimental protocols for solubility determination, and a visualization of its application in a typical experimental workflow.

Core Data: this compound Solubility

The solubility of this compound is a key factor for its application in research and drug development. While comprehensive quantitative data across a wide range of solvents is not extensively published, the following table summarizes the available information.

| Solvent | Solubility | Molar Concentration (mM) | Conditions | Source |

| Dimethyl Sulfoxide (DMSO) | 4.55 mg/mL | 5.52 | Requires ultrasonic treatment and heating to 60°C. The use of newly opened, non-hygroscopic DMSO is recommended for optimal results. | [2] |

Note on Solubility in Other Solvents:

-

Qualitative Information: this compound is generally described as being soluble in DMSO.[1]

-

Data on Structurally Related Dyes: For the related near-infrared dye IR-780, the following solubility information is available and may provide some indication of solvents to consider for this compound, though direct extrapolation is not recommended:

-

Chloroform: ~10 mg/mL

-

Ethanol, DMSO, Dimethylformamide (DMF): Slightly soluble

-

Due to the limited publicly available quantitative data, experimental determination of this compound solubility in solvents relevant to a specific application is highly recommended.

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility data for this compound, the following experimental protocols are provided.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the dye and then determining the concentration by weighing the evaporated solvent.

Materials:

-

This compound dye

-

Selected solvent(s) of interest (e.g., DMSO, ethanol, methanol, acetone, chloroform, water, physiological buffers)

-

Vials with screw caps

-

Analytical balance (accurate to at least 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound dye to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume or weight of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation. Gentle agitation is recommended. For solvents like DMSO, where heating is required to dissolve this compound, the solution should be allowed to cool to the target temperature and equilibrate to determine the solubility at that temperature, as solubility is temperature-dependent.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved dye.

-

Aliquoting: Carefully pipette a known volume of the clear supernatant into a pre-weighed drying vial. Be cautious not to disturb the solid pellet.

-

Solvent Evaporation: Evaporate the solvent from the aliquot vial. This can be done in a drying oven at a temperature below the decomposition point of the dye or in a vacuum desiccator.

-

Final Weighing: Once the solvent is completely evaporated, weigh the vial containing the dried this compound residue.

-

Calculation: The solubility is calculated using the following formula:

Solubility (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of the aliquot

UV-Vis Spectrophotometry Method

This method is suitable for chromophoric compounds like this compound and relies on Beer-Lambert's law.

Materials:

-

This compound dye

-

Selected solvent(s)

-

UV-Vis spectrophotometer

-

Cuvettes

-

Volumetric flasks

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Generation of a Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent. Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear in the concentration range of interest.

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound as described in the gravimetric method (Steps 1-4).

-

Dilution of Supernatant: Take a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Calculation: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution. Then, calculate the concentration of the original saturated solution, taking the dilution factor into account.

Visualization of Experimental Workflow

The following diagrams illustrate a typical experimental workflow for utilizing this compound in photothermal therapy research, from nanoparticle formulation to in vitro and in vivo studies.

Caption: Experimental workflow for this compound in photothermal therapy.

This guide provides a foundational understanding of this compound solubility for researchers and professionals in drug development. The provided protocols and workflow diagrams serve as a starting point for the successful application of this versatile near-infrared dye in various biomedical applications.

References

An In-Depth Technical Guide to the Photothermal Properties of IR-825

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) cyanine (B1664457) dye that has garnered significant attention in the biomedical field for its potent photothermal properties. When irradiated with NIR light, typically around 808 nm, this compound efficiently converts light energy into heat, a phenomenon that can be harnessed for various therapeutic and diagnostic applications, most notably photothermal therapy (PTT) for cancer. This technical guide provides a comprehensive overview of the core photothermal characteristics of this compound, detailed experimental protocols for their measurement, and an exploration of the cellular mechanisms underlying its therapeutic effects.

Core Photothermal Properties of this compound

The efficacy of this compound as a photothermal agent is rooted in its strong absorption in the NIR region, a spectral window where biological tissues are relatively transparent. This allows for deeper tissue penetration of the excitation light. While the precise optical and photothermal properties can be influenced by the solvent environment and whether the dye is in its free form or encapsulated within nanoparticles, this guide focuses on the fundamental characteristics of the this compound dye itself.

Data Presentation: Quantitative Properties of this compound

| Property | Value | Solvent/Conditions |

| Absorption Maximum (λmax) | ~808 nm | Dimethyl Sulfoxide (DMSO) |

| Molar Extinction Coefficient (ε) | Data not consistently available for free dye; highly dependent on environment | - |

| Photothermal Conversion Efficiency (PCE) | Variable; often enhanced in nanoparticle formulations | - |

| Appearance | Dark green to black powder | Solid state |

| Solubility | Soluble in DMSO, DMF, and other organic solvents | - |

Note: The molar extinction coefficient and photothermal conversion efficiency of this compound are subjects of ongoing research and can vary significantly based on the experimental setup and the dye's immediate microenvironment. Encapsulation in nanoparticles, for instance, is a common strategy to enhance its photothermal performance.

Experimental Protocols

Accurate characterization of the photothermal properties of this compound is crucial for its application in research and drug development. Below are detailed methodologies for key experiments.

Measurement of Absorption Spectrum

Objective: To determine the absorption maximum (λmax) of this compound.

Materials:

-

This compound dye

-

Dimethyl Sulfoxide (DMSO), spectroscopic grade

-

UV-Vis-NIR spectrophotometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

-

Working Solution Preparation: Dilute the stock solution with DMSO to a final concentration suitable for spectroscopic analysis (e.g., 10 µg/mL). The optimal concentration should yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range of 600 nm to 900 nm. Use DMSO as the blank to zero the instrument.

-

Data Acquisition: Fill a quartz cuvette with the this compound working solution and record the absorption spectrum.

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

Determination of Photothermal Conversion Efficiency (PCE)

Objective: To quantify the efficiency of this compound in converting absorbed light into heat. The Roper-Suzuki model is a commonly used method.

Materials:

-

This compound solution in a suitable solvent (e.g., deionized water or DMSO, depending on the application)

-

Quartz cuvette

-

808 nm continuous-wave diode laser with adjustable power

-

Infrared (IR) thermal imaging camera or a thermocouple

-

Magnetic stirrer and stir bar (optional, for uniform heating)

Procedure:

-

Sample Preparation: Prepare a solution of this compound at a known concentration in the desired solvent and place it in a quartz cuvette.

-

Experimental Setup:

-

Position the cuvette in a thermally insulated holder.

-

Align the 808 nm laser to irradiate the center of the solution.

-

Position the IR thermal camera to monitor the temperature of the solution. If using a thermocouple, place the probe in the center of the solution.

-

-

Data Acquisition:

-

Record the initial temperature of the solution (T_amb).

-

Turn on the laser at a specific power density (e.g., 1 W/cm²).

-

Record the temperature change of the solution over time until it reaches a steady state (T_max). This is the heating phase.

-

Turn off the laser and continue to record the temperature as the solution cools down to the ambient temperature. This is the cooling phase.

-

-

PCE Calculation (based on the Roper-Suzuki Model): The photothermal conversion efficiency (η) is calculated using the following equation:

η = [hA(T_max - T_amb) - Q_s] / [I(1 - 10^(-A_808))]

Where:

-

h is the heat transfer coefficient.

-

A is the surface area of the container.

-

T_max is the maximum steady-state temperature.

-

T_amb is the ambient temperature.

-

Q_s is the heat absorbed by the solvent.

-

I is the incident laser power.

-

A_808 is the absorbance of the this compound solution at 808 nm.

To determine the term hA, a time constant (τ_s) is calculated from the cooling phase data by plotting ln(θ) versus time, where θ is a dimensionless parameter calculated as (T - T_amb) / (T_max - T_amb). The slope of the linear fit of this plot is -1/τ_s. hA can then be calculated as m * C_p / τ_s, where m is the mass of the solution and C_p is the specific heat capacity of the solvent.

-

Signaling Pathways and Experimental Workflows

The therapeutic effect of this compound-mediated photothermal therapy stems from the localized hyperthermia it induces, which can trigger various cell death pathways.

Signaling Pathways in this compound Mediated Photothermal Therapy

The heat generated by this compound upon NIR irradiation can lead to cellular damage and death through two primary mechanisms: apoptosis and necrosis. The specific pathway activated often depends on the temperature achieved and the duration of heating. Mild hyperthermia (42-45°C) is more likely to induce apoptosis, a programmed and controlled form of cell death, while higher temperatures can lead to necrosis, a more chaotic and inflammatory form of cell death.

Photothermal therapy has been shown to activate the intrinsic (mitochondrial) apoptotic pathway. This involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c, which in turn activate a cascade of caspases, ultimately leading to cell death.

Experimental Workflow for In Vitro Photothermal Therapy

A typical workflow for evaluating the efficacy of this compound in an in vitro setting involves several key steps, from cell culture to the assessment of cell viability post-treatment.

Conclusion

This compound is a promising near-infrared dye with significant potential for photothermal applications. Its strong absorbance in the NIR region and its ability to efficiently convert light to heat make it a valuable tool for researchers and drug developers. This technical guide provides a foundational understanding of its core photothermal properties and the methodologies required for its characterization. Further research into optimizing its photothermal conversion efficiency, understanding its specific interactions with cellular pathways, and developing advanced delivery systems will continue to expand its utility in the biomedical field.

An In-Depth Technical Guide to the Mechanism of Action of IR-825 Dye in Photothermal Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the near-infrared (NIR) cyanine (B1664457) dye, IR-825, in the context of photothermal therapy (PTT). This compound has emerged as a potent photothermal agent due to its strong absorbance in the NIR region, enabling deep tissue penetration of light and efficient conversion of light energy into heat for targeted tumor ablation. This document details the photophysical and photochemical properties of this compound, outlines its mechanism of inducing cell death through apoptosis and necrosis, and describes the intricate signaling pathways involved. Furthermore, detailed experimental protocols for in vitro and in vivo applications are provided, along with visualizations of key processes to facilitate a deeper understanding for researchers and professionals in the field of cancer therapy and drug development.

Introduction to this compound Dye and Photothermal Therapy

Photothermal therapy (PTT) is a minimally invasive cancer treatment modality that utilizes photothermal agents to convert light energy into localized heat, leading to hyperthermia-induced cell death in tumors. The near-infrared (NIR) window (700-1100 nm) is particularly advantageous for PTT due to the minimal absorption of light by endogenous chromophores like hemoglobin and water, allowing for deeper tissue penetration.[1]

This compound is a small molecule cyanine dye characterized by its distinct and strong absorbance in the NIR spectrum.[2] This property makes it an excellent candidate for PTT, as it can be efficiently excited by NIR light to generate localized heat.[2] To enhance its stability, solubility, and tumor-targeting capabilities, this compound is often encapsulated within various nanocarrier systems.[2][3]

Physicochemical Properties of this compound Dye

The efficacy of this compound as a photothermal agent is rooted in its inherent physicochemical properties. While specific values can vary depending on the solvent and whether the dye is in a free or encapsulated form, the following table summarizes key quantitative data for this compound and the closely related IR-820 dye for reference.

| Property | Value (this compound) | Value (IR-820, for reference) | Reference |

| Maximum Absorption (λmax) | ~825 nm | ~820 nm | [4][5] |

| Molar Extinction Coefficient (ε) | High (specific values vary with solvent) | Not explicitly found for IR-820 | |

| Photothermal Conversion Efficiency (η) | High (exact value depends on formulation) | Up to 35-40% when encapsulated in PLGA nanoparticles | [5] |

| Fluorescence Emission | ~830 nm (when excited at 780 nm) | ~820 nm | [4][5] |

| Fluorescence Quantum Yield (Φf) | Low (conducive to photothermal conversion) | Not explicitly found |

Mechanism of Action in Photothermal Therapy

The primary mechanism of action of this compound in PTT is the conversion of absorbed NIR light into thermal energy, a process known as photothermal conversion. This localized temperature increase triggers a cascade of cellular events, ultimately leading to cell death.

Photothermal Effect and Hyperthermia

Upon irradiation with an NIR laser, typically around 808 nm, this compound molecules absorb the light energy and transition to an excited state. The subsequent relaxation of these molecules occurs predominantly through non-radiative decay pathways, releasing the energy as heat into the surrounding environment. This rapid and localized temperature elevation (hyperthermia) within the tumor tissue is the primary driver of the therapeutic effect.

Figure 1: Mechanism of this compound Photothermal Conversion.

Cellular Response to Hyperthermia

The hyperthermic conditions induced by this compound-mediated PTT trigger a range of cellular stress responses, primarily leading to cell death through apoptosis and necrosis.

Moderate hyperthermia often initiates the intrinsic and extrinsic apoptotic pathways.

-

Intrinsic Pathway: Heat stress can lead to mitochondrial dysfunction, resulting in the release of cytochrome c into the cytoplasm. This triggers the activation of a cascade of caspase enzymes, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant in this process.[6][7]

-

Extrinsic Pathway: PTT can also stimulate the expression of death receptors on the cell surface, leading to the activation of caspase-8 and subsequent engagement of the executioner caspases.[8]

Figure 2: Apoptotic Signaling Pathways in this compound PTT.

At higher temperatures, the cellular machinery can be overwhelmed, leading to uncontrolled cell death or necrosis. This process is characterized by the loss of membrane integrity, cellular swelling, and the release of intracellular contents, which can provoke an inflammatory response.

Cells respond to heat stress by upregulating the expression of heat shock proteins (HSPs), such as HSP70 and HSP90.[2][9] These chaperones attempt to refold denatured proteins and protect the cell from damage. However, in the context of PTT, sustained hyperthermia can overwhelm this protective mechanism. The expression of HSPs can be a marker of cellular stress induced by the therapy.[7]

Figure 3: Heat Shock Protein Response in this compound PTT.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound in photothermal therapy.

In Vitro Photothermal Therapy Protocol

This protocol outlines the steps for assessing the photothermal efficacy of this compound on a cancer cell line, such as HeLa cells.

Materials:

-

HeLa cells

-

This compound dye or this compound-loaded nanoparticles

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

808 nm NIR laser

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[10]

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or this compound-loaded nanoparticles. Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.

-

Laser Irradiation: Expose the designated wells to an 808 nm NIR laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5-10 minutes).[11] Include control groups: cells only, cells with laser only, and cells with this compound only (no laser).

-

Post-Irradiation Incubation: After irradiation, return the plate to the incubator for a further 24 hours.

-

MTT Assay for Cell Viability:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[10]

-

Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.[10]

-

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.

Figure 4: In Vitro PTT Experimental Workflow.

In Vivo Photothermal Therapy Protocol

This protocol describes a typical in vivo study using a tumor-bearing mouse model to evaluate the efficacy of this compound-mediated PTT.

Materials:

-

Tumor-bearing mice (e.g., BALB/c mice with subcutaneous 4T1 tumors)

-

This compound-loaded nanoparticles suspended in a biocompatible solution (e.g., PBS)

-

808 nm NIR laser with an appropriate power output

-

Infrared thermal imaging camera

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Tumor Model Establishment: Subcutaneously inoculate tumor cells (e.g., 1 × 10⁶ 4T1 cells) into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., ~50-100 mm³).[11][13]

-

Administration of Nanoparticles: Intravenously or intratumorally inject the this compound-loaded nanoparticle suspension into the tumor-bearing mice.

-

Accumulation Period: Allow a specific period (e.g., 6-24 hours) for the nanoparticles to accumulate in the tumor tissue via the enhanced permeability and retention (EPR) effect.[10]

-

Laser Irradiation: Anesthetize the mice and expose the tumor area to an 808 nm NIR laser at a defined power density (e.g., 0.75-1.5 W/cm²) for a set duration (e.g., 5-10 minutes).[13][14] Monitor the temperature of the tumor surface using an infrared thermal imaging camera.

-

Monitoring and Data Collection:

-

Measure the tumor volume using calipers every few days.

-

Monitor the body weight of the mice as an indicator of systemic toxicity.

-

Observe the overall health and survival of the mice.

-

-

Histological Analysis: At the end of the study, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining) to assess tissue damage and therapeutic efficacy.

Figure 5: In Vivo PTT Experimental Workflow.

Western Blot Analysis for Apoptotic Proteins

This protocol details the detection of key apoptotic proteins to confirm the mechanism of cell death.

Procedure:

-

Protein Extraction: Following in vitro PTT treatment, lyse the cells and extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample.

-

Gel Electrophoresis: Separate the protein samples by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for target proteins (e.g., cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, Bax, Bcl-2) and a loading control (e.g., GAPDH or β-actin).[8][15]

-

Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Conclusion

This compound is a highly promising photothermal agent for cancer therapy due to its strong NIR absorbance and efficient heat generation. Its mechanism of action primarily involves the induction of hyperthermia, which triggers apoptotic and necrotic cell death pathways. Understanding the intricate signaling cascades and having access to robust experimental protocols are crucial for the continued development and optimization of this compound-based photothermal therapies. This technical guide provides a foundational resource for researchers and drug development professionals to advance the application of this potent molecule in the fight against cancer.

References

- 1. Visualization of HSP70-regulated mild-photothermal therapy for synergistic tumor treatment: a precise space-time mild-temperature photothermal ablation strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. researchgate.net [researchgate.net]

- 8. Caspase-8 and Caspase-9 Functioned Differently at Different Stages of the Cyclic Stretch-Induced Apoptosis in Human Periodontal Ligament Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | HSP90 multi-functionality in cancer [frontiersin.org]

- 10. rsc.org [rsc.org]

- 11. In vivo Multi-scale Photoacoustic Imaging Guided Photothermal Therapy of Cervical Cancer based on Customized Laser System and Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT (Assay protocol [protocols.io]

- 13. gaomingyuan.com [gaomingyuan.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to IR-825 Fluorescence Imaging: Principles and Applications

This guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of IR-825, a near-infrared (NIR) fluorescent dye, for researchers, scientists, and professionals in drug development.

Core Principles of this compound and Near-Infrared Fluorescence Imaging

This compound is a heptamethine cyanine (B1664457) dye that exhibits strong absorption and fluorescence in the near-infrared (NIR) spectrum, typically between 700 and 900 nm. This spectral window is highly advantageous for in vivo imaging due to the reduced absorption and scattering of light by biological tissues, such as hemoglobin and water, allowing for deeper tissue penetration and a higher signal-to-background ratio compared to imaging in the visible spectrum.

The fundamental principle of fluorescence imaging involves the excitation of a fluorophore, such as this compound, with light of a specific wavelength. Upon absorbing a photon, an electron in the fluorophore is elevated to a higher energy state. It then rapidly returns to its ground state, releasing the absorbed energy as a photon of a longer wavelength (lower energy). This emitted light is then captured by a sensitive detector to generate an image.

Beyond its fluorescent properties, this compound is also a potent photothermal agent. When irradiated with a laser of the appropriate wavelength, it can efficiently convert the absorbed light energy into heat. This property is harnessed in photothermal therapy (PTT) to induce localized hyperthermia in target tissues, such as tumors, leading to cell death.

Physicochemical and Photophysical Properties of this compound

Summarizing the quantitative data for this compound is crucial for its effective application. While exact values can vary depending on the solvent and experimental conditions, the following table provides a summary of its key properties based on available literature.

| Property | Value | Notes |

| Molecular Formula | C₅₄H₄₈BrClN₂O₄ | |

| Molecular Weight | 904.34 g/mol | |

| Excitation Maximum (λex) | ~780-808 nm | Varies with solvent and conjugation. |

| Emission Maximum (λem) | ~830 nm | |

| Molar Extinction Coefficient (ε) | Data not readily available in consolidated form. | Cyanine dyes generally have high extinction coefficients (>100,000 M⁻¹cm⁻¹). |

| Quantum Yield (Φ) | Data not readily available in consolidated form. | Generally low for heptamethine cyanine dyes in aqueous solutions, can be enhanced by encapsulation in nanoparticles. |

| Solubility | Soluble in organic solvents like DMSO and DMF. | Poorly soluble in water. |

| Stability | Moderate photostability; can be improved by incorporation into nanoparticles. | Susceptible to photobleaching under intense and prolonged laser irradiation. |

| Toxicity | Data on the toxicity of free this compound is limited. When encapsulated in biocompatible nanoparticles, the systemic toxicity is generally reduced. | Toxicity should be assessed for each specific formulation. |

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results. Below are protocols for the preparation and in vivo imaging of this compound-loaded nanoparticles.

Preparation of this compound-Loaded Nanoparticles (Example: PLGA Nanoparticles)

This protocol describes the preparation of this compound loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion-solvent evaporation method.

Materials:

-

This compound dye

-

PLGA (Poly(lactic-co-glycolic acid))

-

Dichloromethane (DCM)

-

Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

-

Deionized water

-

Magnetic stirrer

-

Probe sonicator

-

Centrifuge

Procedure:

-

Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in DCM. For example, 100 mg of PLGA and 5 mg of this compound in 2 mL of DCM.

-

Emulsification: Add the organic phase dropwise to a specific volume of PVA solution (e.g., 10 mL) while stirring vigorously on a magnetic stirrer.

-

Sonication: Immediately sonicate the mixture using a probe sonicator on ice to form a stable oil-in-water emulsion. Typical sonication parameters are 40% amplitude for 2 minutes.

-

Solvent Evaporation: Leave the emulsion stirring overnight at room temperature in a fume hood to allow for the complete evaporation of DCM.

-

Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.

-

Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water three times by repeated centrifugation and resuspension to remove excess PVA and unloaded dye.

-

Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer, such as phosphate-buffered saline (PBS), for in vivo administration.

-

Characterization: Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and morphology.

In Vivo Fluorescence Imaging Protocol

This protocol outlines the general steps for performing in vivo NIR fluorescence imaging in a tumor-bearing mouse model.

Materials:

-

Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneously implanted cancer cells)

-

This compound-loaded nanoparticle suspension

-

In vivo imaging system equipped with a NIR laser and appropriate emission filters

-

Anesthesia system (e.g., isoflurane)

-

Sterile syringes and needles

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance). Place the mouse in the imaging chamber on a heated stage to maintain body temperature.

-

Pre-injection Imaging: Acquire a baseline fluorescence image of the mouse before injecting the nanoparticles to check for any autofluorescence.

-

Administration: Administer the this compound-loaded nanoparticle suspension via intravenous (tail vein) injection. The typical injection volume is 100-200 µL, and the dose of this compound can range from 0.1 to 1 mg/kg, depending on the formulation and imaging system sensitivity.

-

Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the nanoparticles.

-

Image Acquisition Parameters:

-

Excitation Wavelength: Set the laser to the excitation maximum of this compound (e.g., 780 nm).

-

Emission Filter: Use a long-pass filter appropriate for the emission of this compound (e.g., >820 nm).

-

Exposure Time: Adjust the exposure time to obtain a good signal-to-noise ratio without saturation (typically in the range of 100-1000 ms).

-

Laser Power: Use a laser power density that is sufficient for excitation but minimizes photobleaching and phototoxicity (e.g., 10-50 mW/cm²).

-

-

Data Analysis: Quantify the fluorescence intensity in the tumor region and other organs of interest at different time points to assess the targeting efficiency and pharmacokinetic profile of the nanoparticles.

-

Ex Vivo Imaging (Optional): After the final in vivo imaging time point, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution results.

Visualizations

General Workflow for In Vivo Fluorescence Imaging

The following diagram illustrates the typical workflow for an in vivo fluorescence imaging experiment using this compound-loaded nanoparticles.

Caption: Workflow of in vivo fluorescence imaging with this compound nanoparticles.

Principle of this compound Mediated Photothermal Therapy

This diagram illustrates the mechanism of photothermal therapy (PTT) using this compound-loaded nanoparticles.

Caption: Mechanism of this compound mediated photothermal therapy.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various stages of drug development:

-

Preclinical Imaging: this compound, particularly when encapsulated in targeted nanoparticles, can be used to non-invasively monitor drug delivery to specific tissues or tumors in animal models. This allows for the assessment of targeting efficiency, pharmacokinetics, and biodistribution of novel drug delivery systems.

-

Theranostics: The dual functionality of this compound as both an imaging and a therapeutic agent makes it a prime candidate for theranostic applications. It enables the visualization of the target site, followed by the application of PTT for treatment, allowing for personalized and image-guided therapy.

-

Assessing Treatment Response: By imaging the accumulation of this compound-labeled drugs or nanoparticles before and after a therapeutic intervention, researchers can monitor changes in tumor vasculature and permeability, providing insights into treatment efficacy.

-

Image-Guided Surgery: The NIR fluorescence of this compound can be used to delineate tumor margins during surgery, helping surgeons to more completely resect cancerous tissue while sparing healthy tissue.

An In-Depth Technical Guide to IR-825: A Heptamethine Cyanine Dye for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye that has garnered significant attention in the biomedical field. Its strong absorption in the NIR window (700-900 nm), where biological tissues have minimal absorbance, allows for deep tissue penetration of light. This unique property makes this compound an excellent candidate for a variety of applications, including photothermal therapy (PTT), photoacoustic imaging (PAI), and as a fluorescent probe for in vivo imaging. This technical guide provides a comprehensive overview of the core properties, experimental protocols, and mechanisms of action associated with this compound, serving as a valuable resource for researchers and professionals in drug development.

Core Properties of this compound

This compound belongs to the heptamethine cyanine dye family, characterized by two heterocyclic nuclei joined by a polymethine chain. This structure is responsible for its distinct photophysical properties.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 3-(4-carboxybenzyl)-2-((E)-2-((E)-3-((E)-2-(3-(4-carboxybenzyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium | MedKoo Biosciences |

| Molecular Formula | C₅₄H₄₈BrClN₂O₄ | MedKoo Biosciences |

| Molecular Weight | 904.34 g/mol | MedKoo Biosciences |

| Appearance | Dark solid | - |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol. | MedchemExpress |

Photophysical Properties

The photophysical properties of this compound are central to its utility in biomedical applications. Upon excitation with NIR light, the absorbed energy can be dissipated through several pathways, including fluorescence emission and non-radiative decay, which generates heat.

| Property | Value | Conditions |

| Maximum Absorption (λmax) | ~810 - 825 nm | Varies with solvent and local environment |

| Maximum Emission (λem) | ~830 nm | Varies with solvent and local environment[1] |

| Molar Extinction Coefficient (ε) | Data not available | - |

| Fluorescence Quantum Yield (ΦF) | Data not available | - |

| Fluorescence Lifetime (τ) | Data not available | - |

| Photothermal Conversion Efficiency (PCE) | Data not available for free dye; enhanced in nanoparticle formulations. | - |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, from its synthesis to its application in preclinical models.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthesis of heptamethine cyanine dyes involves the condensation of two heterocyclic quaternary ammonium (B1175870) salts with a polymethine bridge-forming reagent. The synthesis of a similar heptamethine cyanine dye is described below as a representative example.

Representative Synthesis of a Heptamethine Cyanine Dye:

-

Preparation of the Heterocyclic Base: Start with the appropriate indole (B1671886) derivative.

-

Quaternization: React the indole derivative with an alkylating agent (e.g., an alkyl halide) to form the quaternary ammonium salt.

-

Condensation: React the quaternary salt with a polymethine bridging agent, such as glutaconaldehyde (B1235477) dianil hydrochloride, in the presence of a base (e.g., pyridine (B92270) or triethylamine) and a dehydrating agent (e.g., acetic anhydride).

-

Purification: The crude product is typically purified by recrystallization or column chromatography.

Note: The synthesis of this compound with its specific substitutions would require a tailored synthetic route.

Formulation of this compound Loaded Nanoparticles

This compound is often encapsulated in nanoparticles to improve its stability, solubility in aqueous media, and tumor-targeting capabilities. A common method for preparing this compound loaded PLGA nanoparticles is the oil-in-water (o/w) single emulsion solvent evaporation method.

Protocol for Preparing this compound Loaded PLGA Nanoparticles:

-

Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 5 mg) in a volatile organic solvent like dichloromethane (B109758) (DCM) or acetone.

-

Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA) or poloxamer 188, at a concentration of 1-5% (w/v).

-

Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an o/w emulsion. The parameters (speed, time) will determine the final particle size.

-

Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate completely.

-

Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

-

Washing: Wash the nanoparticles several times with deionized water to remove excess surfactant and un-encapsulated dye.

-

Resuspension or Lyophilization: Resuspend the nanoparticles in a suitable buffer for immediate use or lyophilize them for long-term storage.

In Vitro Photothermal Therapy and Cytotoxicity Assay (MTT Assay)

This protocol assesses the photothermal cytotoxicity of this compound-loaded nanoparticles on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound loaded nanoparticles and incubate for a predetermined time (e.g., 4-24 hours). Include wells with untreated cells as a control.

-

Laser Irradiation: Expose the designated wells to an 808 nm laser at a specific power density (e.g., 1-2 W/cm²) for a set duration (e.g., 5-10 minutes). Keep a set of treated wells without laser irradiation as a dark toxicity control.

-

MTT Assay:

-

After irradiation, incubate the cells for a further 24-48 hours.

-

Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Cellular Uptake Study using Confocal Microscopy

This protocol visualizes the internalization of fluorescent this compound nanoparticles into cells.

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere.

-

Treatment: Treat the cells with this compound loaded nanoparticles for various time points (e.g., 1, 4, 12, 24 hours).

-

Staining (Optional): To visualize specific organelles, you can co-stain with organelle-specific fluorescent dyes (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria). The cell nucleus can be stained with DAPI or Hoechst 33342.

-

Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.

-

Fixation (Optional): Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Imaging: Mount the coverslips on microscope slides and image using a confocal laser scanning microscope. Use the appropriate laser lines and emission filters for this compound and any other fluorescent stains used.

In Vivo Photothermal Tumor Ablation in a Murine Model

This protocol describes a typical in vivo experiment to evaluate the efficacy of this compound-based photothermal therapy in a tumor-bearing mouse model.

-

Tumor Model Establishment: Subcutaneously inject cancer cells (e.g., 4T1, U87-MG) into the flank of immunocompromised mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Administration of Nanoparticles: Intravenously inject the this compound loaded nanoparticles into the tumor-bearing mice via the tail vein.

-

Biodistribution Imaging (Optional): At various time points post-injection, perform in vivo fluorescence imaging to monitor the accumulation of the nanoparticles at the tumor site.

-

Laser Irradiation: At the time of peak tumor accumulation (determined from imaging or previous studies), anesthetize the mice and expose the tumor area to an 808 nm laser at a specific power density (e.g., 1-2 W/cm²) for a defined period (e.g., 5-10 minutes). Monitor the temperature of the tumor surface using an infrared thermal camera.

-

Monitoring Tumor Growth: Measure the tumor volume using calipers every few days for a set period (e.g., 2-3 weeks).

-

Histological Analysis: At the end of the experiment, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining, TUNEL assay) to assess tissue damage and apoptosis.

Signaling Pathways and Mechanisms of Action

The therapeutic effect of this compound in photothermal therapy is primarily mediated by hyperthermia-induced cell death. This process involves complex signaling pathways, including the induction of apoptosis and the cellular stress response.

Apoptosis Induction Pathway

Hyperthermia generated by this compound upon NIR irradiation can trigger the intrinsic (mitochondrial) pathway of apoptosis.

Caption: Intrinsic apoptosis pathway induced by this compound mediated photothermal therapy.

The heat generated disrupts the mitochondrial membrane potential, leading to the activation of pro-apoptotic proteins like Bax and Bak. This results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Active caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates, ultimately leading to cell death.[2][3]

Heat Shock Response Pathway

Cells respond to heat stress by upregulating the expression of heat shock proteins (HSPs), which act as molecular chaperones to refold denatured proteins and protect the cell from damage. This can confer thermotolerance and reduce the efficacy of PTT.

Caption: The heat shock response pathway as a mechanism of thermotolerance in cancer cells.

Hyperthermia leads to the denaturation of intracellular proteins. This triggers the trimerization and phosphorylation of Heat Shock Factor 1 (HSF1). The activated HSF1 trimer translocates to the nucleus and binds to the heat shock element (HSE) in the promoter regions of HSP genes, leading to the transcription and translation of HSPs such as HSP70 and HSP90.[4][5] These HSPs then help to refold denatured proteins and inhibit apoptotic pathways, promoting cell survival and contributing to thermoresistance.[6]

Conclusion

This compound is a versatile heptamethine cyanine dye with significant potential in cancer theranostics. Its strong NIR absorption makes it an effective photothermal agent, while its fluorescence properties allow for its use in bioimaging. The encapsulation of this compound into nanoparticles further enhances its therapeutic and diagnostic capabilities. Understanding the fundamental properties, experimental protocols, and underlying mechanisms of action of this compound is crucial for its successful application in research and the development of novel cancer therapies. This technical guide provides a solid foundation for researchers and drug development professionals to explore and harness the full potential of this promising NIR dye.

References

- 1. Enhanced photothermal therapy through the in-situ activation of a temperature and redox dual-sensitive nano-reservoir of triptolide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NIR-triggered high-efficient photodynamic and chemo-cascade therapy using caspase-3 responsive functionalized upconversion nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of the heat shock response and molecular chaperones in oncogenesis and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 6. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

Navigating the Unseen: A Technical Guide to the Safe Handling of IR-825 Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for IR-825 powder, a near-infrared heptamethine cyanine (B1664457) dye. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data for this compound with general safety protocols for handling chemical powders and near-infrared cyanine dyes. It is imperative for all personnel to supplement these guidelines with their institution's specific safety procedures.

Compound Identification and Properties

This compound is a near-infrared fluorescent dye with a carboxyl group, making it reactive for conjugation to other molecules.[1] It is primarily utilized in research for applications such as photothermal therapy.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Data | Source |

| IUPAC Name | 3-(4-carboxybenzyl)-2-((E)-2-((E)-3-((E)-2-(3-(4-carboxybenzyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium | |

| CAS Number | 1558079-49-4 | |

| Molecular Formula | C54H47ClN2O4 | |

| Purity | ≥97% | |

| Appearance | Powder | N/A |

| Solubility | Generally poor aqueous solubility, a common trait for heptamethine dyes.[3] Encapsulation in nanoparticles can improve aqueous solubility.[3] | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Decomposition Temperature | Data not available | N/A |

Hazard Identification and Toxicology

Table 2: Toxicological Profile of this compound

| Endpoint | Data |

| Acute Oral Toxicity | Data not available |

| Acute Dermal Toxicity | Data not available |

| Acute Inhalation Toxicity | Data not available |

| Skin Corrosion/Irritation | Data not available |

| Serious Eye Damage/Irritation | Data not available |

| Respiratory or Skin Sensitization | Data not available |

| Carcinogenicity | Data not available |

| Mutagenicity | Data not available |

| Reproductive Toxicity | Data not available |

General Hazards of Chemical Powders:

-

Dust Explosions: Fine dust dispersed in the air can form an explosive mixture if an ignition source is present.[5][8]

-

Respiratory Irritation: Inhalation of fine powders can cause irritation to the respiratory tract.[5]

-

Skin and Eye Irritation: Direct contact with the powder may cause skin or eye irritation.

Safe Handling and Storage

Proper handling and storage are crucial to ensure the safety of personnel and the integrity of the compound.

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. However, the following are generally recommended when handling this compound powder:

-

Eye Protection: Wear safety glasses with side shields or chemical goggles.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator with a particulate filter.

-

Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

3.2. Engineering Controls

-

Ventilation: Handle this compound powder in a well-ventilated area. A chemical fume hood or a ventilated balance enclosure is recommended for weighing and transferring the powder.[4]

3.3. Storage

-

Temperature: Store at 2-8°C. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1]

-

Conditions: Keep the container tightly closed in a dry and well-ventilated place.[4] Protect from moisture and light.[1]

Experimental Protocols and Workflows

The following diagrams illustrate standard workflows for handling chemical powders like this compound.

Caption: Standard workflow for handling this compound powder.

First Aid Measures

In case of exposure, follow these general first aid guidelines and seek medical attention.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[9] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

digraph "First_Aid_Response" { graph [nodesep=0.5]; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];"Exposure" [shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Assess_Scene" [label="Assess Scene for Safety"]; "Remove_from_Exposure" [label="Remove from Exposure"];

subgraph "cluster_Inhalation" { label="Inhalation"; "Fresh_Air" [label="Move to Fresh Air"]; "Monitor_Breathing" [label="Monitor Breathing"]; }

subgraph "cluster_Skin_Contact" { label="Skin Contact"; "Remove_Clothing" [label="Remove Contaminated Clothing"]; "Wash_Skin" [label="Wash with Soap & Water"]; }

subgraph "cluster_Eye_Contact" { label="Eye Contact"; "Rinse_Eyes" [label="Rinse with Water (15 min)"]; }

subgraph "cluster_Ingestion" { label="Ingestion"; "Rinse_Mouth" [label="Rinse Mouth"]; "Do_Not_Vomit" [label="Do NOT Induce Vomiting"]; }

"Seek_Medical_Attention" [shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];